molecular formula C9H18N6 B8571694 N~2~-Hexyl-1,3,5-triazine-2,4,6-triamine CAS No. 61912-25-2

N~2~-Hexyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B8571694
Key on ui cas rn: 61912-25-2
M. Wt: 210.28 g/mol
InChI Key: HQRZMXCCTPZDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04136092

Procedure details

A mixture of 72.8 g. (0.500 mole) of 2,4-diamino-6-chloro-s-triazine, 63.6 g. (0.600 mole) of anhydrous sodium carbonate, and 200 ml. of N,N-dimethylformamide (DMF) was heated over 43 minutes of 124° C. To this was added, over a period of 2.35 hours, a solution of 60.7 g. (0.600 mole) of n-hexylamine in 100 ml. of DMF; temperature was controlled at 122°-127° C. during the addition. The reaction mixture was heated for an additional 19 hours at 124°-125° C., then was filtered hot. The filter cake was washed with 100 ml of hot DMF, and the combined filtrate was cooled and added with stirring to about 5 liters of ice-water. The precipitate was recovered by filtration, reslurried with 3 liters of water, filtered again, washed thoroughly with deionized water, and dried to constant weight in a vacuum oven at 60° C. The yield of n-hexylmelamine, m.p. 115°-117.5° C., was 91.4 g. (87.0%).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:16]([NH2:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CN(C)C=O>[CH2:16]([NH:22][C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([NH2:8])[N:5]=1)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Step Two
Name
Quantity
0.6 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.6 mol
Type
reactant
Smiles
C(CCCCC)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring to about 5 liters of ice-water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 72.8 g
ADDITION
Type
ADDITION
Details
To this was added, over a period of 2.35 hours
Duration
2.35 h
ADDITION
Type
ADDITION
Details
temperature was controlled at 122°-127° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for an additional 19 hours at 124°-125° C.
Duration
19 h
FILTRATION
Type
FILTRATION
Details
was filtered hot
WASH
Type
WASH
Details
The filter cake was washed with 100 ml of hot DMF
TEMPERATURE
Type
TEMPERATURE
Details
the combined filtrate was cooled
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed thoroughly with deionized water
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum oven at 60° C

Outcomes

Product
Name
Type
Smiles
C(CCCCC)NC1=NC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.